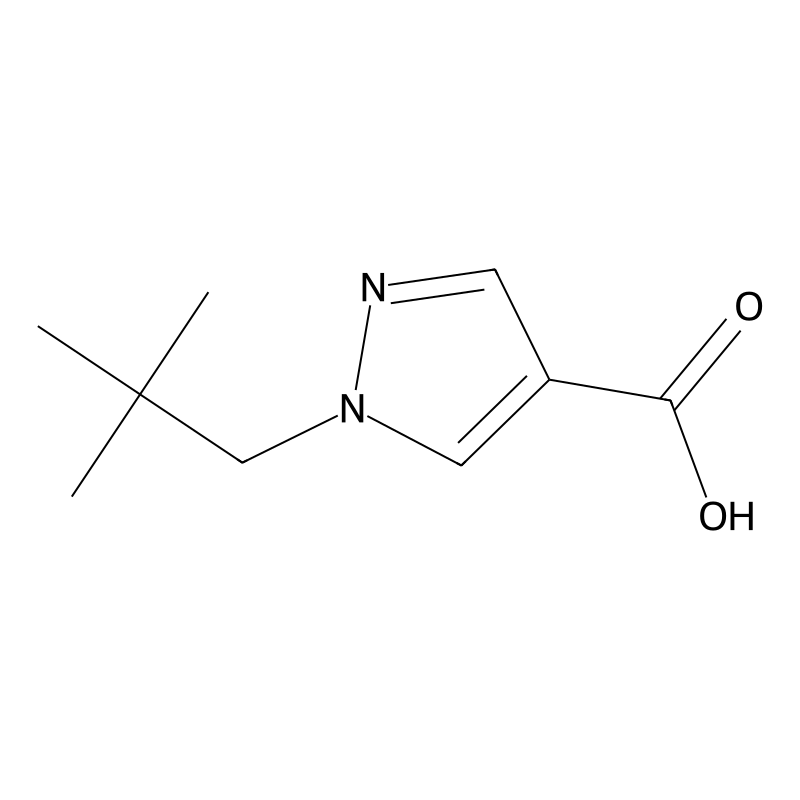1-Neopentyl-1H-pyrazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry and Organometallic Chemistry
Synthesis of Isoxazole Derivatives
- A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
- Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
- One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
- The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .
Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates
Synthesis of Isoxazole Derivatives for Use in Herbicides
- A synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
- A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized .
- Preliminary bioassay showed that some of these compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .
- One of the compounds also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
- The molecular docking results indicated that this compound exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .
Synthesis of Pyrazole Derivatives with Anticancer Properties
Synthesis of Pyrazole-4-Carboxamides as Potential Fungicide Candidates
1-Neopentyl-1H-pyrazole-4-carboxylic acid is a compound characterized by its five-membered pyrazole ring, which contains two nitrogen atoms and three carbon atoms. The structure features a neopentyl group ((CH₃)₃C-) at the first position and a carboxylic acid group (COOH) at the fourth position of the pyrazole ring. This compound is notable for its unique combination of functional groups, which can influence its chemical and biological properties significantly.
The reactivity of 1-neopentyl-1H-pyrazole-4-carboxylic acid is largely determined by the presence of the carboxylic acid group, which can undergo typical acid-base reactions. It can react with bases to form salts, and it can also participate in esterification reactions with alcohols to produce esters. Additionally, the pyrazole ring can be involved in nucleophilic substitution reactions, making it a versatile compound in organic synthesis .
Research indicates that 1-neopentyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent due to its interaction with specific enzymes involved in inflammatory pathways. Furthermore, compounds in the pyrazole class are often evaluated for their pharmacological properties, including analgesic and antipyretic effects .
Several methods have been developed for synthesizing 1-neopentyl-1H-pyrazole-4-carboxylic acid:
- Condensation Reactions: This method typically involves the condensation of neopentyl hydrazine with an appropriate carbonyl compound followed by carboxylation.
- Cyclization: Another approach includes cyclizing a suitable precursor containing both a hydrazine and a carboxylic acid functionality under acidic conditions.
- Functional Group Modifications: Existing pyrazole derivatives can be modified to introduce the neopentyl group and the carboxylic acid functionality through various organic transformations .
1-Neopentyl-1H-pyrazole-4-carboxylic acid has potential applications in:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.
- Agricultural Chemicals: Its properties could be explored in developing agrochemicals.
- Material Science: The stability of pyrazole derivatives makes them suitable candidates for use in polymer chemistry and material design .
Studies have indicated that 1-neopentyl-1H-pyrazole-4-carboxylic acid interacts with specific biological targets, including enzymes involved in prostaglandin synthesis. Its ability to modulate these targets suggests potential therapeutic roles in managing conditions related to inflammation and pain. Further research is necessary to fully elucidate its mechanism of action and efficacy in vivo .
Several compounds share structural similarities with 1-neopentyl-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | Contains a phenyl group instead of neopentyl | More widely studied for pharmaceutical applications |
| 1-Tert-butyl-1H-pyrazole-4-carboxylic acid | Features a tert-butyl group | Known for different solubility properties |
| 1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid | Contains a cyclopropyl group | Exhibits distinct biological activities |
The unique neopentyl substituent in 1-neopentyl-1H-pyrazole-4-carboxylic acid may influence its solubility and biological activity differently compared to these similar compounds, making it an interesting subject for further research .







